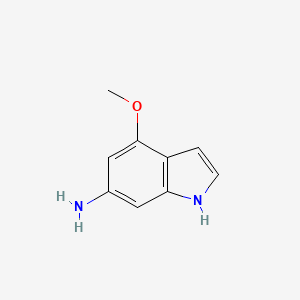

4-Methoxy-1H-indol-6-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDJRLJKLOICLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646090 | |

| Record name | 4-Methoxy-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-12-7 | |

| Record name | 4-Methoxy-1H-indol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 1h Indol 6 Amine and Precursor Intermediates

Strategic Approaches for the Construction of the Indole (B1671886) Nucleus

The formation of the indole core is the cornerstone of the synthesis of 4-Methoxy-1H-indol-6-amine. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

Application of Established Indole Synthesis Protocols

Classic named reactions in organic chemistry provide reliable, albeit sometimes harsh, methods for constructing the indole ring system. The Fischer indole synthesis, for instance, is a powerful tool that could be adapted for this target molecule. This would likely involve the reaction of a suitably substituted phenylhydrazine, such as (3-methoxy-5-nitrophenyl)hydrazine, with a ketone or aldehyde like acetone (B3395972) or pyruvic acid, followed by cyclization under acidic conditions. The nitro group could then be reduced to the desired amine in a subsequent step.

Another venerable method is the Bischler-Möhlau indole synthesis, which involves the reaction of an α-halo-ketone with an excess of an appropriately substituted aniline. For the synthesis of this compound, this could conceptually involve the reaction of 3-methoxy-5-aminoaniline with a suitable α-halo-ketone. However, the regiochemical outcome of such reactions can be complex and may require careful control of reaction conditions.

Multicomponent Reaction Cascades for Indole Ring Formation

Modern synthetic chemistry has increasingly turned to multicomponent reactions (MCRs) for the efficient construction of complex molecules in a single step. These reactions offer advantages in terms of atom economy and reduced workup steps. An MCR approach to a 4-methoxy-6-aminoindole scaffold could potentially involve a one-pot reaction of a substituted o-alkynylaniline with a suitable coupling partner. While specific MCRs for this compound are not explicitly reported, the development of novel MCRs for polysubstituted indoles is an active area of research.

Regioselective Introduction of the Methoxy (B1213986) Substituent

The placement of the methoxy group at the 4-position of the indole ring is a key synthetic challenge. This can be achieved either by starting with a precursor that already contains the methoxy group in the correct position or by introducing it onto a pre-formed indole nucleus.

Starting with a pre-functionalized precursor is often the more straightforward approach. For example, in a Fischer indole synthesis, the use of (3-methoxyphenyl)hydrazine (B91047) or a derivative thereof would ensure the methoxy group is correctly positioned in the final indole product. The electronic effects of the methoxy group can also influence the cyclization step, which must be taken into account.

Alternatively, direct C4-methoxylation of an indole derivative is a possibility, although it can be challenging due to the inherent reactivity of other positions on the indole ring (such as C3). This would require the use of specialized reagents and potentially protecting groups to achieve the desired regioselectivity.

Selective Functionalization for the Amine Moiety

The introduction of the amine group at the 6-position of the indole ring is typically accomplished through a nitration-reduction sequence. The indole nucleus can be nitrated using a variety of reagents, such as nitric acid in sulfuric acid or other nitrating agents. The directing effects of the existing methoxy group would need to be carefully considered to ensure selective nitration at the C6 position.

Once the nitro group is in place, it can be readily reduced to the corresponding amine using a range of reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or the use of metal-acid combinations like tin(II) chloride in hydrochloric acid. These reduction methods are generally high-yielding and tolerant of a wide range of functional groups.

Optimization of Reaction Conditions for Yield and Selectivity

For any synthetic route to be practical, the optimization of reaction conditions is crucial. This involves a systematic study of various reaction parameters to maximize the yield of the desired product while minimizing the formation of byproducts.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity.

Temperature: Temperature control is critical for managing reaction kinetics and preventing side reactions.

Catalyst: In catalytic reactions, the choice of catalyst and its loading can have a profound effect on the outcome.

Reaction Time: Monitoring the reaction progress to determine the optimal reaction time is essential for maximizing yield.

Considerations for Scalable Synthesis and Sustainable Chemical Processes

The transition from a laboratory-scale synthesis to a large-scale industrial process introduces a new set of challenges. Safety, cost-effectiveness, and environmental impact become paramount considerations.

For the scalable synthesis of this compound, the following factors would need to be addressed:

Reagent Cost and Availability: The cost and availability of starting materials and reagents are critical for economic viability.

Process Safety: A thorough hazard analysis of each step is necessary to ensure safe operation on a large scale.

Waste Minimization: The principles of green chemistry should be applied to minimize waste generation and the use of hazardous substances. This includes exploring catalytic methods over stoichiometric ones and choosing environmentally benign solvents.

Purification: Developing efficient and scalable purification methods, such as crystallization, is often preferred over chromatographic methods for large-scale production.

By carefully considering these factors throughout the development process, a synthetic route for this compound can be designed that is not only efficient and high-yielding but also safe, economical, and environmentally responsible.

Chemical Reactivity and Functionalization Potential of 4 Methoxy 1h Indol 6 Amine

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring

The indole nucleus is highly susceptible to electrophilic aromatic substitution (EAS), with reactions typically occurring at the C3 position due to its highest electron density and the ability to form a stable intermediate without disrupting the aromaticity of the benzene (B151609) ring. In 4-Methoxy-1H-indol-6-amine, the reactivity and regioselectivity of EAS are influenced by the strong electron-donating effects of both the C4-methoxy and C6-amino groups.

Directing Effects: Both the methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups are powerful activating, ortho-, para-directing groups on a benzene ring. In this indole system, their effects are combined:

The C4-methoxy group activates the C5 and C7 positions.

The C6-amino group strongly activates the C5 and C7 positions.

The pyrrole (B145914) nitrogen directs electrophiles primarily to the C3 position.

The confluence of these directing effects makes the indole ring exceptionally activated. The primary site of substitution is predicted to be C3, the most nucleophilic position of the indole core. However, under certain conditions, substitution may also occur at the C5 or C7 positions of the benzene ring, which are strongly activated by both the methoxy and amino groups. The precise outcome would depend on the nature of the electrophile and the reaction conditions, with steric hindrance potentially influencing the selectivity between the C5 and C7 sites. While the principles of EAS are well-established, specific experimental data on reactions like halogenation, nitration, or Friedel-Crafts acylation directly on this compound are not extensively documented in peer-reviewed literature, necessitating analysis based on the reactivity of similarly substituted indoles.

Transformations Involving the Methoxy Group

The methoxy group at the C4 position is generally stable but can be chemically transformed, most commonly through ether cleavage to yield the corresponding 4-hydroxyindole. This O-demethylation is a critical transformation for modifying the compound's properties and for the synthesis of certain natural products and pharmaceutical analogues.

Standard reagents for the cleavage of aryl methyl ethers can be employed, such as strong protic acids (e.g., HBr) or Lewis acids. Boron tribromide (BBr₃) is a particularly effective and widely used reagent for this purpose due to its high efficiency under relatively mild conditions. The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of the bromide ion on the methyl group.

| Transformation | Typical Reagents | Product | Notes |

| O-Demethylation | Boron tribromide (BBr₃), Hydrogen bromide (HBr) | 4-Hydroxy-1H-indol-6-amine | Reaction conditions must be carefully controlled to avoid side reactions on the electron-rich indole ring or with the amino group. |

Reactivity of the Primary Amine Functionality

The primary amine at the C6 position is a key site for a wide range of functionalization reactions, allowing for the introduction of diverse structural motifs through the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

The nucleophilic nature of the C6-amino group allows it to readily participate in acylation, alkylation, and arylation reactions.

Acylation: The amine can be easily converted into an amide by reacting with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). This reaction is often used to install pharmacologically relevant groups or to protect the amine during subsequent transformations. For instance, in the synthesis of dipeptidyl peptidase-IV (DPP-4) inhibitors, a derivative, 1-cyclopropyl-4-methoxy-1H-indol-6-amine, is acylated through an amide coupling with a carboxylic acid to form a key intermediate. googleapis.com

| Reactant 1 | Reactant 2 | Coupling Agent | Product | Application | Reference |

|---|---|---|---|---|---|

| 1-Cyclopropyl-4-methoxy-1H-indol-6-amine | Substituted spiro[chroman-2,4'-piperidine]-6'-carboxylic acid | HATU, HOBt, DIEA | 1'-[(1-Cyclopropyl-4-methoxy-1H-indol-6-yl)carbonyl]-spiro[chroman-2,4'-piperidine] derivative | Synthesis of DPP-4 Inhibitors | googleapis.com |

Alkylation and Arylation: N-alkylation and N-arylation can be achieved using alkyl halides or aryl halides under appropriate conditions. Transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination, are particularly effective for forming C(aryl)-N bonds. These reactions expand the molecular complexity by attaching new alkyl or aryl scaffolds to the indole core via the amino linker.

As a primary amine, this compound can condense with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and can be carried out under mild, often acid-catalyzed, conditions. The resulting imine functionality can be stable or serve as an intermediate that can be reduced to a secondary amine or used in other transformations, providing a gateway to further molecular diversification.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of indoles. While the amino group itself can participate in C-N coupling reactions, the 6-position of the indole can also be functionalized via C-C or C-N bond formation, typically starting from a 6-halo-4-methoxyindole precursor. The Sonogashira coupling, which forms a C-C bond between a haloarene and a terminal alkyne, is a prime example.

In the synthesis of kinase inhibitors, a 6-bromo-4-methoxyindole derivative undergoes a Sonogashira coupling with a terminal alkyne, demonstrating a robust method for introducing an alkynyl substituent at the C6 position. google.com This highlights the utility of the 4-methoxyindole (B31235) scaffold in complex molecule synthesis, where the 6-position can be strategically modified.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Application | Reference |

|---|---|---|---|---|---|---|

| 6-Bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole | 1-Ethynylcyclopentanol | Pd(PPh₃)₄, CuI | Triethylamine (Et₃N) | DMF | Synthesis of Kinase Inhibitors | google.com |

Other important cross-coupling reactions applicable to this scaffold include the Suzuki-Miyaura coupling (for introducing aryl or vinyl groups) and the Heck reaction (for vinylation).

Chemo- and Regioselective Modifications

The presence of multiple reactive sites—the C3, C5, and C7 positions on the ring, the N1-H of the pyrrole, the C6-amine, and the C4-methoxy group—makes chemo- and regioselectivity a central challenge and opportunity in the chemistry of this compound.

Chemoselectivity: Reaction conditions can be tuned to favor transformation at one functional group over others. For example, the primary amine can be selectively acylated under standard amide coupling conditions without affecting the indole N-H. Conversely, the indole nitrogen can be alkylated or protected (e.g., with a SEM or BOC group) using a strong base like NaH, which deprotonates the N-H, allowing it to react with an electrophile while leaving the less acidic primary amine untouched.

Regioselectivity: In electrophilic aromatic substitution, the directing effects of the existing substituents compete. While C3 is electronically favored for the indole system, the strong activation of C5 and C7 by both the methoxy and amino groups makes these positions viable targets. Recent studies on related 4-aminoindoles have shown that C7-alkylation can be achieved with high regioselectivity using N-heterocyclic carbene (NHC) catalysis, demonstrating that the inherent preference for C3 can be overridden by specific catalytic systems. chemistryviews.org This suggests that selective functionalization at C3, C5, or C7 of this compound may be achievable through careful selection of catalysts and reaction conditions.

The strategic manipulation of protecting groups and the choice of catalytic systems are therefore crucial for achieving desired outcomes in the functionalization of this poly-functionalized indole.

Design and Synthesis of Novel 4 Methoxy 1h Indol 6 Amine Derivatives

Scaffold Derivatization Strategies for Enhanced Bioactivity

The primary amine at the C-6 position is a key handle for derivatization. Standard reactions such as acylation, sulfonylation, alkylation, and reductive amination can be employed to introduce a wide array of substituents. For instance, acylation with various carboxylic acids or their activated derivatives can introduce amide functionalities, which can form crucial hydrogen bonds with biological targets. The nature of the acyl group, from simple alkyl chains to complex aromatic and heterocyclic moieties, can significantly impact the compound's lipophilicity, steric profile, and electronic properties, thereby influencing its bioactivity.

Another key strategy involves modification at the N-1 position of the indole (B1671886) ring. Alkylation or arylation at this position can modulate the electronic nature of the indole ring system and provide vectors for introducing additional functionalities. Protecting the indole nitrogen with groups like tert-butyloxycarbonyl (Boc) or tosyl (Ts) is often a necessary step to direct reactions to other parts of the molecule, after which deprotection and subsequent functionalization can be achieved.

Functionalization of the pyrrole (B145914) part of the indole, particularly at the C-2 and C-3 positions, is also a common strategy. While the C-3 position is typically more nucleophilic and prone to electrophilic substitution, reactions like the Vilsmeier-Haack formylation can introduce a handle for further modifications. The C-2 position can be functionalized through methods such as lithiation followed by quenching with an electrophile. These modifications can introduce substituents that occupy specific pockets in a target protein's binding site.

A preliminary SAR study on related 4-indolyl-2-arylaminopyrimidine derivatives suggests that the nature and position of substituents are critical for anti-inflammatory activity. nih.gov For example, introducing various amino substituents at the 4-position of a phenyl ring attached to the pyrimidine (B1678525) core significantly influenced the inhibition of inflammatory cytokines like IL-6 and IL-8. nih.gov This highlights the importance of systematic derivatization to probe the chemical space around the core scaffold.

Table 1: Potential Derivatization Strategies and Their Rationale

| Modification Site | Reaction Type | Potential Substituents | Rationale for Bioactivity Enhancement |

| C-6 Amino Group | Acylation | Aliphatic/Aromatic Carboxylic Acids | Introduce H-bond donors/acceptors; modify lipophilicity. |

| Reductive Amination | Aldehydes/Ketones | Introduce diverse side chains; create secondary/tertiary amines. | |

| Sulfonylation | Sulfonyl Chlorides | Introduce sulfonamide group for strong H-bonding. | |

| N-1 Indole | Alkylation/Arylation | Alkyl Halides, Aryl Boronic Acids | Modulate electronics; introduce new functional groups. |

| C-2/C-3 Pyrrole Ring | Electrophilic Substitution | Formyl, Acyl groups | Provide handles for further elaboration; explore binding pockets. |

| Metal-catalyzed Cross-coupling | Aryl, Alkynyl groups | Introduce larger substituents to probe steric limits of binding sites. |

Fusion of Additional Heterocyclic Rings (e.g., Pyrazoles, Isoxazoles, Pyrimidines, Indazoles)

Fusing additional heterocyclic rings onto the indole framework is a powerful strategy to create rigid, polycyclic systems with unique three-dimensional shapes that can lead to enhanced target affinity and selectivity. The 4-methoxy-1H-indol-6-amine scaffold is amenable to the construction of such fused systems, typically by leveraging the reactivity of the benzene (B151609) ring portion of the indole.

Pyrazoles: To construct a pyrazole (B372694) ring fused to the indole core (a pyrazolo[3,4-g]indole system), a common approach involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. A plausible synthetic route starting from this compound would first involve diazotization of the 6-amino group, followed by reduction to a hydrazine derivative (4-methoxy-1H-indol-6-ylhydrazine). This hydrazine could then be condensed with a suitable 1,3-dicarbonyl compound. Alternatively, functionalization of the C-5 and C-7 positions of the indole to introduce groups that can react with hydrazine is another possibility. For instance, the synthesis of pyrazolo[4,3-b]pyridines has been achieved through a modified Japp–Klingemann reaction, demonstrating a pathway to fuse a pyrazole ring onto an existing heterocyclic system. x-mol.net

Isoxazoles: The synthesis of fused isoxazoles often proceeds via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. To apply this to the this compound scaffold, one could introduce an alkyne at the C-5 or C-7 position. Subsequent reaction with a nitrile oxide, generated in situ from an oxime, would yield the isoxazolo-fused indole. Another approach involves the intramolecular cyclization of an oxime derivative. For example, the synthesis of isoxazolo[5',4':5,6]pyrido[2,3-b]indoles has been reported, showcasing the feasibility of constructing complex fused systems. researchgate.net

Pyrimidines: Pyrimidine ring fusion typically involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a compound containing an amidine or a related functional group. Starting from this compound, one could envision a strategy where the 6-amino group acts as one of the nitrogen atoms for the new pyrimidine ring. For instance, reaction with a β-ketoester could lead to an enamine intermediate, which upon cyclization would form a pyrimido[4,5-g]indole system. The synthesis of 9H-pyrimido[4,5-b]indoles has been achieved through a four-component reaction, indicating that multicomponent strategies can be effective for building such fused systems. mdpi.comresearchgate.net

Indazoles: The synthesis of indazoles can be achieved through various methods, including the cyclization of o-acylphenylhydrazines or the reaction of arynes with hydrazones. While fusing an indazole ring to the indole core is synthetically challenging, it could potentially be achieved by first constructing a substituted benzene ring at the 5,6-position of the indole, which could then be elaborated into the indazole ring.

Incorporation into Hybrid Molecular Architectures

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. dntb.gov.uanih.gov This can lead to compounds with dual or multiple modes of action, improved affinity, and better pharmacokinetic profiles. The 6-amino group of this compound is an ideal attachment point for creating such hybrid molecules.

The primary amine can be converted into a stable linker, such as an amide, urea, or sulfonamide, to connect the indole scaffold to another bioactive moiety. The choice of the second pharmacophore depends on the therapeutic target. For example, if designing a dual kinase inhibitor, the second pharmacophore could be another kinase-inhibiting scaffold. If the goal is to improve cell permeability or target a specific cellular compartment, a carrier moiety could be attached.

An example of a hybrid design could involve linking the this compound scaffold to a known DNA-intercalating agent to create a compound with potential anticancer properties. Alternatively, it could be linked to a moiety that inhibits a different enzyme in a related pathological pathway, potentially leading to synergistic effects. The design of such hybrids requires careful consideration of the linker length and flexibility to ensure that both pharmacophores can adopt their optimal binding conformations.

Stereochemical Considerations in Derivative Synthesis

The introduction of chirality into derivatives of this compound can be crucial for enhancing potency and selectivity, as biological targets are themselves chiral. Stereocenters can be introduced in several ways:

On a side chain: When derivatizing the 6-amino group, a chiral side chain can be introduced. For example, reductive amination with a chiral aldehyde or ketone, or acylation with a chiral carboxylic acid, would result in diastereomeric products that could be separated or synthesized stereoselectively using chiral reagents or catalysts. The use of chiral derivatizing agents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) followed by chromatographic separation is a standard method for resolving chiral amines. nih.gov

At the pyrrole ring: While challenging, stereocenters can be introduced at the C-2 or C-3 positions of the indole ring. Catalytic asymmetric dearomatization reactions are a modern approach to achieve this. researchgate.net For instance, a chiral phosphoric acid catalyst could be used to control the enantioselectivity of a Friedel-Crafts type reaction at the C-3 position with a suitable electrophile.

Axial Chirality: In certain derivatives, particularly those with bulky substituents at the C-5 or C-7 positions that hinder free rotation around a single bond, axial chirality can arise. The synthesis of such atropisomers would require a stereoselective coupling method. nih.gov

When a chiral center is introduced, it is essential to determine the absolute configuration and to evaluate the biological activity of each enantiomer or diastereomer separately, as they often exhibit different potencies and toxicities.

Advanced Spectroscopic and Analytical Characterization Methodologies for Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the precise molecular structure of a synthetic product like 4-Methoxy-1H-indol-6-amine.

¹H NMR: A proton NMR spectrum would be used to identify all unique hydrogen atoms in the molecule. Expected signals would include:

A singlet for the methoxy (B1213986) (-OCH₃) group protons.

Distinct signals in the aromatic region for the protons on the indole (B1671886) ring system. The specific chemical shifts and coupling constants (J-values) between adjacent protons would confirm their relative positions (ortho, meta).

A broad singlet for the amine (-NH₂) protons.

A signal for the N-H proton of the indole ring, which is often broad.

Signals for the protons at the C2 and C3 positions of the pyrrole (B145914) ring.

¹³C NMR: A carbon-13 NMR spectrum would identify all unique carbon environments. This would include distinct signals for the methoxy carbon, the aromatic carbons attached to the methoxy and amino groups, the other carbons of the benzene (B151609) and pyrrole rings, and would confirm the total number of carbon atoms in the structure.

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign which protons are attached to which carbons and to establish connectivity across the entire molecule, confirming the 4-methoxy and 6-amino substitution pattern on the indole scaffold.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which is used to confirm its elemental composition. For this compound, the expected molecular formula is C₉H₁₀N₂O. HRMS analysis (e.g., using ESI or APCI techniques) would yield a measured mass that should match the theoretical exact mass of the protonated molecule [M+H]⁺ to within a very small tolerance (typically < 5 ppm), thereby validating the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H Stretching: A pair of medium-intensity peaks for the primary amine (-NH₂) group and a separate peak for the indole N-H stretch, typically in the range of 3200-3500 cm⁻¹.

C-H Stretching: Signals for aromatic C-H bonds (typically > 3000 cm⁻¹) and aliphatic C-H bonds of the methoxy group (typically < 3000 cm⁻¹).

C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic indole ring.

C-O Stretching: A strong absorption band for the aryl ether C-O bond of the methoxy group, usually found in the 1200-1275 cm⁻¹ region.

C-N Stretching: Bands corresponding to the aromatic amine C-N bond.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. The experimental percentages obtained for this compound would be compared to the theoretical values calculated from its molecular formula, C₉H₁₀N₂O. A close correlation (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

Theoretical Composition for C₉H₁₀N₂O:

Carbon (C): 66.65%

Hydrogen (H): 6.21%

Nitrogen (N): 17.27%

Oxygen (O): 9.86%

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both purifying the synthesized compound and assessing its final purity.

Thin-Layer Chromatography (TLC): Used for rapid monitoring of the reaction progress and for determining appropriate solvent systems for column chromatography. A pure compound should appear as a single spot under UV light or after staining.

Column Chromatography: The primary technique for purifying the crude synthetic product. The compound would be separated from starting materials, reagents, and byproducts on a stationary phase like silica (B1680970) gel, using an appropriate solvent mixture (eluent).

High-Performance Liquid Chromatography (HPLC): An analytical technique used to determine the purity of the final product with high accuracy. A pure sample of 4-Methoxy-1H-indol-6

Based on a comprehensive search of available scientific literature, there is currently insufficient published data to generate a detailed article on the pharmacological and biological activity of this compound derivatives that would adequately address the specific sections and subsections of your request.

The conducted searches did not yield specific studies investigating the in vitro cytotoxicity, in vivo antitumor efficacy, or the antimicrobial, antifungal, and anti-mycobacterial properties of compounds derived from the this compound scaffold.

While research exists for other methoxy-indole isomers (e.g., 5-methoxy or 6-methoxy derivatives) and related structures (e.g., 4,6-dimethoxy-indole derivatives), the strict requirement to focus solely on derivatives of this compound cannot be met with the current body of scientific literature. For instance, studies on 4,6-dimethoxy-1H-indole derivatives have shown some antitumor and antibacterial activities, and various 6-methoxyindole derivatives have been investigated for antimycobacterial properties. However, these findings are not directly applicable to the 4-methoxy-6-amino-1H-indole core structure as specified.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline for the specific chemical compound of interest at this time. Further research and publication on the biological activities of this compound derivatives are needed before such an article can be compiled.

Pharmacological and Biological Activity Investigations of 4 Methoxy 1h Indol 6 Amine Derivatives

Anti-Inflammatory Efficacy

The anti-inflammatory potential of indole (B1671886) derivatives has been a subject of extensive research. Studies have shown that certain modifications to the indole ring system can lead to potent anti-inflammatory agents. For instance, a series of 4-indolyl-2-arylaminopyrimidine derivatives have been designed and synthesized, demonstrating significant anti-inflammatory activity. In preclinical studies, these compounds have been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.gov Specifically, compounds with amino substitutions on the 4-position of a phenyl ring attached to the pyrimidine (B1678525) core exhibited enhanced anti-inflammatory effects compared to the parent compounds. nih.gov

Further research into indole-containing compounds has explored the conjugation of the indole moiety with other biologically active molecules. For example, derivatives of ursolic acid, a naturally occurring pentacyclic triterpene, featuring an indole ring have been synthesized and evaluated for their anti-inflammatory properties. chemrxiv.org These indole derivatives demonstrated a significant reduction in nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. chemrxiv.org Moreover, they effectively downregulated the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-6, and Interleukin-1 beta (IL-1β). chemrxiv.org

The mechanism of anti-inflammatory action for some indole derivatives is linked to the modulation of the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway. IDO1 is an enzyme that catabolizes the essential amino acid L-tryptophan and is implicated in immune regulation and inflammation. frontiersin.org Overexpression of IDO1 in response to inflammatory stimuli can suppress the immune system to control inflammation. frontiersin.org Therefore, compounds that can modulate IDO1 activity are of interest as potential anti-inflammatory agents.

Table 1: Anti-Inflammatory Activity of Selected Indole Derivatives

| Compound Class | Target/Mechanism | Key Findings |

|---|---|---|

| 4-Indolyl-2-arylaminopyrimidine derivatives | Inhibition of IL-6 and IL-8 release | Amino-substituted derivatives showed superior activity. nih.gov |

| Ursolic acid-indole conjugates | Reduction of NO, TNF-α, IL-6, and IL-1β | Significantly reduced levels of pro-inflammatory mediators. chemrxiv.org |

| Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors | Modulation of tryptophan metabolism | IDO1 is overexpressed in response to inflammation and suppresses the immune system. frontiersin.org |

Antiviral Properties, Including Anti-Human Immunodeficiency Virus (HIV) Activity

The indole scaffold is a recurring motif in a number of antiviral agents. Research has been conducted to explore the potential of various indole derivatives as inhibitors of different viruses, including the Human Immunodeficiency Virus (HIV).

One area of investigation has focused on 3-oxindole derivatives as potential anti-HIV agents. A series of novel 3-oxindole-2-carboxylates were synthesized and evaluated for their ability to inhibit HIV-1 infection. mdpi.com Among the synthesized compounds, certain derivatives with specific substitutions exhibited potent inhibitory effects on HIV-1 infection with a favorable selectivity index. mdpi.com Mechanistic studies revealed that these compounds act by inhibiting the Tat-mediated viral transcription of the HIV-1 LTR promoter, a critical step in the viral replication cycle. mdpi.com

Other studies have explored different modifications of the indole ring to achieve anti-HIV activity. For example, a series of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene) amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzene sulfonamide derivatives were synthesized and tested against HIV-1 and HIV-2 strains. nih.gov The parent compound and its N-acetyl derivative were identified as the most active compounds in this series. nih.gov

The development of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, which can be considered constrained analogues of indole, has also yielded compounds with significant anti-HIV-1 activity. Certain compounds from this series demonstrated potent antiviral activities with a high therapeutic index, making them potential leads for further optimization. mdpi.com

Antioxidant Mechanisms and Potency

The antioxidant properties of indole derivatives are often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. The indole nucleus, particularly the NH group, can act as a hydrogen donor, which is a key mechanism for radical scavenging.

Research into melatonin analogs, which are indole ethylamine derivatives, has shown that the substitution pattern on the indole ring significantly influences their antioxidant activity. researchgate.net In a study investigating lipid peroxidation inhibition, several novel indole melatonin analogues displayed variable antioxidant features. researchgate.net

Furthermore, a series of substituted 2-(4-aminophenyl)-1H-indoles and 2-(methoxyphenyl)-1H-indoles have been synthesized and evaluated for their antioxidant activity. These compounds are structurally related to the known antioxidant melatonin. nih.gov Notably, 2-(4-aminophenyl)indoles, such as the 6-fluoro analogue, demonstrated potent antioxidant activity in both DPPH and superoxide radical scavenging assays, with efficacy comparable to the reference standard, melatonin. nih.gov

The antioxidant mechanism of amine-containing compounds often involves the formation of aminoxy radicals and subsequently N-alkoxyamines, which are considered the actual antioxidant species. This general mechanism for amine-type antioxidants could be applicable to derivatives of 4-Methoxy-1H-indol-6-amine, suggesting their potential to mitigate oxidative stress.

Receptor Modulation and Enzyme Inhibition Studies

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in gene silencing through the trimethylation of lysine 27 on histone 3 (H3K27). nih.gov Dysregulation of EZH2 activity is implicated in various cancers, making it an attractive therapeutic target.

A potent and selective inhibitor of EZH2, named CPI-1205, has been identified from a series of indole-based compounds. nih.gov CPI-1205 is (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide. This compound demonstrates high potency with a biochemical IC50 of 0.002 μM and a cellular EC50 of 0.032 μM. nih.gov The indole scaffold is a key structural feature of this inhibitor. The development of CPI-1205 involved the optimization of an indole-based scaffold to improve its pharmacological properties. nih.gov

Table 2: EZH2 Inhibition by CPI-1205

| Compound | Biochemical IC50 (μM) | Cellular EC50 (μM) |

|---|---|---|

| CPI-1205 | 0.002 | 0.032 |

Data sourced from research on indole-based EZH2 inhibitors. nih.gov

Interleukin-1 (IL-1) is a key pro-inflammatory cytokine involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis. hopkinsarthritis.org The inhibition of IL-1 signaling is a validated therapeutic strategy for these conditions.

As mentioned in the anti-inflammatory section, indole derivatives have been shown to inhibit the production of several pro-inflammatory cytokines. Specifically, indole derivatives of ursolic acid were found to significantly reduce the lipopolysaccharide (LPS)-induced upregulation of IL-1β in macrophage cell lines. chemrxiv.org This suggests that the indole moiety can be a valuable component in the design of molecules targeting IL-1 production.

The expression of the IL-1 gene can be stimulated by various factors, including other pro-inflammatory cytokines like TNF-α, or by IL-1 itself through an autocrine or paracrine loop. hopkinsarthritis.org Furthermore, pro-inflammatory cytokines such as TNF-α and IL-1β can induce the expression of IDO1, which, as previously discussed, plays a role in regulating inflammatory responses. mdpi.com This highlights the intricate network of inflammatory mediators where indole derivatives can potentially exert their effects.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic approach for the symptomatic treatment of Alzheimer's disease. nih.gov

The potential of indole and its analogs as acetylcholinesterase inhibitors has been explored. Studies have shown that simple indoles with substitutions such as a methoxy (B1213986) group on the benzene (B151609) ring exhibit low inhibitory activity against AChE. nih.gov However, the introduction of a side chain at the pyrrole (B145914) ring, as seen in compounds like serotonin (B10506) and β-carbolines, can significantly improve the inhibitory activity. nih.gov This suggests that while the 4-methoxy-1H-indole core may not be a potent AChE inhibitor on its own, derivatives of this compound with appropriate side chains could be designed to effectively target this enzyme.

Molecular docking studies have indicated that indole-based inhibitors can bind to the same active site as established drugs like galantamine, highlighting the potential of this scaffold for the development of new AChE inhibitors. nih.gov

DNA Gyrase Binding and Inhibition

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. oup.comresearchgate.net Its absence in higher eukaryotes makes it a prime target for the development of antibacterial agents. oup.com The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. oup.com The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit possesses ATPase activity, providing the energy for the reaction. oup.com

Derivatives of the indole scaffold have been identified as a promising class of DNA gyrase inhibitors. Research has shown that these compounds can target the bacterial enzyme with high specificity. For instance, a series of pyrazole (B372694) derivatives incorporating an indole moiety was synthesized and evaluated for antibacterial activity. nih.gov One of the most potent compounds from this series, 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole, demonstrated significant inhibitory activity against bacterial topoisomerases. nih.gov These derivatives were found to be effective against clinically isolated quinolone- or coumarin-resistant Gram-positive strains, indicating a valuable mechanism of action. nih.gov

Further studies have explored other heterocyclic systems linked to indole scaffolds. Benzofuran derivatives, for example, have been investigated for their ability to inhibit DNA gyrase. ekb.eg Molecular docking studies help to elucidate the binding modes of these inhibitors within the enzyme's active site, revealing key interactions with essential amino acid residues. researchgate.net The inhibition of DNA gyrase by these compounds ultimately leads to the disruption of bacterial DNA replication and cell death. ekb.eg

Table 1: DNA Gyrase Inhibitory Activity of Selected Indole Derivatives

| Compound ID | Derivative Class | Target Enzyme | IC₅₀ (µg/mL) | Target Organism |

|---|---|---|---|---|

| 16 | 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole | DNA Gyrase / Topoisomerase IV | Not Specified | Staphylococcus aureus, Enterococcus faecalis |

| 3g | Benzofuran derivative | DNA Gyrase | Moderately Active | Gram-positive & Gram-negative bacteria |

| 5b | Pyrazole derivative | DNA Gyrase | Weakly Active | Gram-positive & Gram-negative bacteria |

| 4d | 4,5-dihydropyrazole derivative | B. subtilis & S. aureus DNA Gyrase | 0.125 | Bacillus subtilis, Staphylococcus aureus |

Note: IC₅₀ represents the half-maximal inhibitory concentration.

Antimalarial Investigations

Malaria remains a significant global health challenge, necessitating the discovery of new therapeutic agents, particularly due to the emergence of drug-resistant strains of the Plasmodium parasite. nih.govzenodo.org The indole nucleus has served as a scaffold for several antimalarial compounds, both from natural and synthetic origins. nih.gov

Synthetic indole derivatives have shown considerable promise. A structure-activity relationship (SAR) study focusing on the indoloisoquinoline template led to the identification of compounds with potent trypanocidal activity, with an electron-rich 2-methyl-5-methoxy indole group being crucial for the activity profile. nih.gov This highlights the importance of the methoxy-indole substructure in antiparasitic drug design.

In other research, tryptophanol-derived isoindolinones demonstrated excellent activity against both the erythrocytic and liver stages of the Plasmodium life-cycle, with IC₅₀ values in the low micromolar range. nih.gov Furthermore, a series of 1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine derivatives were synthesized and tested against Plasmodium berghei, with several compounds showing notable activity. nih.gov Molecular docking studies on other heterocyclic derivatives containing methoxybenzene moieties have suggested that these compounds can interact with key parasite enzymes like dihydrofolate reductase-thymidylate synthase (DHFR-TS). zenodo.org

Table 2: Antimalarial Activity of Selected Methoxy-Containing Derivatives

| Compound Class | Target Organism | Activity Metric | Result |

|---|---|---|---|

| (S)-tryptophanol-derived isoindolinones | P. falciparum (W2 strain) | IC₅₀ | Low micromolar range |

| Chalcone A [1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one] | P. falciparum (3D7 strain) | IC₅₀ | 0.48 µg/mL |

| Chalcone A [1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one] | P. falciparum (FCR3 strain) | IC₅₀ | 0.31 µg/mL |

| 1-(4-methoxycinnamoyl)-piperazine derivatives | Plasmodium berghei | In vivo activity | Active |

Note: IC₅₀ represents the half-maximal inhibitory concentration.

Other Emerging Biological Activities (e.g., Antidiabetic, Anticonvulsant)

Beyond their antimicrobial and antiparasitic potential, derivatives of 4-methoxy-1H-indole are being explored for a range of other therapeutic applications, including the management of diabetes and epilepsy.

Antidiabetic Activity

Research has revisited the potential of 5-methoxyindole-2-carboxylic acid (MICA) as a potent hypoglycemic agent. nih.gov MICA is known to lower blood glucose by inhibiting gluconeogenesis in the liver. nih.gov Although studied extensively in the past, its potential as a modern antidiabetic agent is being reevaluated. nih.gov In other studies, a series of synthesized compounds containing a 4-methoxy substituent showed a glucose-lowering effect that was slightly higher than the vehicle control in an oral glucose tolerance test. researchgate.net These findings suggest that the methoxy-indole scaffold could be a valuable starting point for the design of new antidiabetic drugs.

Table 3: Antidiabetic Activity of Methoxy-Indole and Related Derivatives

| Compound | Mechanism/Model | Key Finding |

|---|---|---|

| 5-Methoxyindole-2-carboxylic acid (MICA) | Inhibition of hepatic gluconeogenesis | Potent hypoglycemic agent |

| Compound K25 (4-methoxy substituent) | Oral Glucose Tolerance Test | Slight glucose-lowering effect compared to control |

Anticonvulsant Activity

The indole core is a feature of various compounds investigated for anticonvulsant properties. nih.govpharmacophorejournal.compharmacophorejournal.com Several series of tetracyclic indole derivatives were synthesized and tested for their ability to protect against maximal electroshock (MES)-induced seizures in rats. nih.gov A number of these compounds demonstrated significant activity, with some exhibiting ED₅₀ values as low as 12.5 mg/kg after oral administration. nih.gov

Further investigations into other indole derivatives have shown protection in both MES and subcutaneous pentylenetetrazole (scPTZ) seizure models. pharmacophorejournal.compharmacophorejournal.com For instance, new indole derivatives such as 5-[2-dimethyl amino ethoxy] Indole 2,3-dione and its semicarbazone derivative not only showed good antiepileptic activity but also demonstrated the ability to restore decreased levels of brain monoamines like noradrenaline, dopamine, and serotonin, which may contribute to their mechanism of action. nih.gov

Table 4: Anticonvulsant Activity of Selected Indole Derivatives

| Compound ID | Animal Model | ED₅₀ (mg/kg, p.o.) |

|---|---|---|

| 7d | Rat Maximal Electroshock (MES) | 12.5 |

| 10c | Rat Maximal Electroshock (MES) | 12.9 |

| Compound 5 (Indole derivative) | MES test | Active |

| Compound 6 (Indole derivative) | MES & scPTZ tests | Active |

| IIIa (5-[2-Dimethyl amino ethoxy] Indole 2,3-dione) | Rat Maximal Electroshock (MES) | Active at 100 mg/kg |

| IVa (5-[2-dimethyl amino ethoxy] Indole 2-one,3-semicarbazone) | Rat Maximal Electroshock (MES) | Active at 100 mg/kg |

Note: ED₅₀ represents the median effective dose required to produce a therapeutic effect in 50% of the population.

Mechanism of Action and Molecular Interaction Studies

Investigation of Cellular Signaling Pathway Perturbations

No studies were identified that investigated the effects of 4-Methoxy-1H-indol-6-amine on specific cellular signaling pathways. Research on other methoxy-indole derivatives has shown engagement with targets ranging from serotonin (B10506) receptors to enzymes like tubulin and histone methyltransferases, but these findings cannot be extrapolated to this compound without direct experimental evidence.

Computational Molecular Docking and Binding Affinity Predictions

Computational studies, such as molecular docking, are performed to predict the interaction of a compound with a specific protein target. No published docking studies or binding affinity predictions for this compound against any biological target could be located.

Biochemical Assays for Target Engagement and Enzyme Kinetics

There is no public data from biochemical assays, such as enzyme inhibition assays (e.g., IC50 determination) or target engagement studies (e.g., using TR-FRET or NanoBRET), for this compound. Such assays are critical for confirming direct interaction with a molecular target and quantifying the potency of that interaction.

Analysis of DNA Binding and Alkylation Capabilities

While some complex indole (B1671886) alkaloids are known to interact with and alkylate DNA, there is no evidence in the available literature to suggest that this compound possesses these capabilities. Studies involving techniques like gel electrophoresis or mass spectrometry to detect DNA adducts have not been reported for this compound.

Protein-Ligand Interaction Profiling

Detailed profiling of non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, or π-stacking) between this compound and a protein target has not been performed, as no specific biological target has been identified in the literature.

Structure Activity Relationship Sar Analysis of 4 Methoxy 1h Indol 6 Amine Derivatives

Elucidation of Key Pharmacophoric Features

A pharmacophore model for a compound series identifies the essential structural features responsible for its biological activity. For 4-Methoxy-1H-indol-6-amine, the key pharmacophoric elements would likely include:

The Indole (B1671886) Nucleus: This bicyclic aromatic system provides a rigid scaffold and can engage in various non-covalent interactions with biological targets, including hydrophobic interactions and π-π stacking. The nitrogen atom in the indole ring can act as a hydrogen bond donor.

The 6-Amino Group: This primary amine is a potential hydrogen bond donor and can be a site for salt bridge formation if protonated. Its position on the indole ring influences its basicity and accessibility for interactions.

A hypothetical pharmacophore model would map the spatial arrangement of these features. The distances and angles between the hydrogen bond donors, acceptors, and the aromatic center would be critical for specific receptor binding. Without experimental data from a series of active analogs, this model remains speculative.

Impact of Substituent Position and Electronic Properties on Biological Activity

The biological activity of this compound derivatives would be highly dependent on the nature and position of any additional substituents.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the indole ring can modulate the electron density of the aromatic system and the basicity of the 6-amino group. For instance, an EWG at the 5- or 7-position could decrease the electron density of the ring and lower the pKa of the 6-amino group, potentially affecting its interaction with a target. Conversely, an EDG could enhance these properties. The electronic nature of substituents on the 6-amino group itself (e.g., alkylation or acylation) would also significantly alter its hydrogen bonding capacity and basicity.

Positional Isomerism: The location of substituents is crucial. A bulky group at the 5- or 7-position could sterically hinder the interaction of the 6-amino group. Moving the methoxy (B1213986) group from the 4-position to other positions (e.g., 5- or 7-position) would alter the electronic landscape and the hydrogen bonding vectors of the molecule, likely leading to different biological activities. Research on other indole derivatives has shown that shifting a methoxy group from the 5- to the 6-position can dramatically switch the biological mechanism of action.

A systematic study would involve synthesizing and testing a matrix of compounds with different substituents at various positions to map out these effects.

Interactive Data Table: Hypothetical Substituent Effects

| Substituent at C5 | Electronic Effect | Expected Impact on 6-Amino Basicity | Potential Biological Activity Modulation |

| -NO2 | Strong EWG | Decrease | Altered receptor binding affinity |

| -Cl | Weak EWG | Slight Decrease | Modified hydrophobic interactions |

| -CH3 | Weak EDG | Slight Increase | Enhanced van der Waals interactions |

| -OH | Strong EDG | Increase | Additional H-bonding potential |

Steric Effects and Conformational Preferences in Ligand-Target Interactions

The three-dimensional shape of a molecule is critical for its interaction with a biological target.

Steric Hindrance: The size and shape of substituents can either promote or hinder binding. Large, bulky groups introduced near the key interacting moieties (the 6-amino and 4-methoxy groups) could prevent the molecule from fitting into a binding pocket. For example, replacing the hydrogen atoms of the 6-amino group with large alkyl groups could introduce steric clash.

Computational chemistry methods, such as conformational analysis and molecular dynamics simulations, would be necessary to predict the preferred conformations of different derivatives and how they might interact with a target.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling aims to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. A robust QSAR model for this compound derivatives would require a dataset of compounds with experimentally determined biological activities.

The process would involve:

Data Collection: Synthesizing a diverse set of derivatives with variations in substituents at different positions and measuring their biological activity (e.g., IC50 or Ki values).

Descriptor Calculation: For each molecule, a range of physicochemical descriptors would be calculated, such as:

Electronic Descriptors: Hammett constants (σ), pKa, dipole moment.

Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es).

Hydrophobic Descriptors: LogP, hydrophobic field.

Topological Descriptors: Connectivity indices.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation would be developed to correlate the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A hypothetical QSAR equation might look like:

log(1/IC50) = alogP + bσ + c*Es + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. Such a model, once validated, could be used to predict the activity of novel, unsynthesized derivatives and guide the design of more potent compounds. Without the foundational experimental data, the development of a meaningful QSAR model for this specific compound series is not feasible.

Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For 4-Methoxy-1H-indol-6-amine, MD simulations can provide profound insights into its conformational flexibility and its dynamic behavior when interacting with a biological target, such as a receptor or enzyme.

A typical MD simulation would involve placing the this compound molecule in a simulated physiological environment (e.g., a box of water molecules with ions) and calculating the forces between atoms to model their motion over nanoseconds or even microseconds. nih.gov This process allows for the exploration of the molecule's conformational landscape—the collection of all possible three-dimensional shapes it can adopt. By analyzing the simulation trajectory, researchers can identify the most stable, low-energy conformations and the energy barriers between them. nih.gov This information is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

Furthermore, MD simulations are invaluable for studying binding dynamics. nih.gov If a potential protein target for this compound is known, a simulation of the ligand-protein complex can reveal the stability of the interaction. nih.gov Key metrics such as the root mean square deviation (RMSD) of the ligand within the binding pocket can indicate how stably it is bound. nih.gov The simulation can also highlight specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity and selectivity. researchgate.net This detailed understanding of the binding mechanism at an atomic level is essential for rational drug design and optimization. nih.gov

| Conformer | Torsion Angle (C3-C4-O-CH3) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | -175.5° | 0.00 | 65.2 |

| 2 | 5.2° | 1.25 | 25.8 |

| 3 | 88.9° | 3.50 | 9.0 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. rsc.orgniscpr.res.in These methods provide a detailed picture of the electron distribution within this compound, which governs its reactivity and interactions.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net For indole (B1671886) derivatives, substituents significantly influence these frontier orbitals; electron-donating groups like methoxy (B1213986) (-OCH3) and amino (-NH2) are expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include electronegativity (the tendency to attract electrons), chemical hardness (resistance to change in electron distribution), and the electrophilicity index (a measure of electrophilic power). researchgate.net These descriptors are valuable for predicting how this compound might behave in chemical reactions and biological systems. For instance, understanding the molecule's reactivity profile can help predict potential metabolic pathways or its mechanism of action at a target site. rsc.orgresearchgate.net

| Descriptor | Calculated Value |

|---|---|

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Electronegativity (χ) | 3.0 eV |

| Chemical Hardness (η) | 2.2 eV |

| Electrophilicity Index (ω) | 2.05 eV |

Virtual Screening and Ligand-Based Drug Design Approaches

The indole scaffold is frequently used in the design of new therapeutic agents. mdpi.comnih.gov Ligand-based drug design approaches are particularly useful when the three-dimensional structure of the biological target is unknown. orientjchem.org These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

One common technique is pharmacophore modeling. mdpi.comnih.gov A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. pharmacophorejournal.com For this compound, a pharmacophore model could be constructed based on its key structural features: the indole nitrogen as a hydrogen bond donor, the amino group as both a donor and acceptor, the methoxy oxygen as an acceptor, and the bicyclic indole system as an aromatic/hydrophobic feature. nih.gov

Once a pharmacophore model is developed, it can be used to search large databases of chemical compounds in a process called virtual screening. nih.govnih.gov This allows for the rapid identification of other molecules that match the pharmacophore and are therefore likely to share the same biological activity. acs.org This approach efficiently filters vast chemical libraries to a manageable number of candidates for experimental testing, significantly accelerating the early stages of drug discovery. mdpi.com The indole scaffold's versatility makes it an excellent starting point for such ligand-based design strategies. nih.govnih.gov

| Pharmacophore Feature | Location on Scaffold | Vector/Radius |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Indole N-H | Vector pointing away from N |

| Hydrogen Bond Donor (HBD) | Amine N-H | Vector pointing away from N |

| Hydrogen Bond Acceptor (HBA) | Amine Nitrogen | Vector pointing towards N lone pair |

| Hydrogen Bond Acceptor (HBA) | Methoxy Oxygen | Vector pointing towards O lone pair |

| Aromatic Ring (AR) | Indole Ring System | Centroid with normal vector |

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the drug discovery process, it is not enough for a compound to be potent; it must also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties to be effective and safe. researchgate.net In silico predictive models have become indispensable tools for evaluating the ADME profile of drug candidates at an early stage, reducing the risk of late-stage failures. nih.govresearchgate.net

Various computational platforms, such as pkCSM and SwissADME, use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict ADME properties based solely on a molecule's structure. acs.orgijmps.org For this compound, these tools can provide estimates for a range of crucial parameters. nih.govneliti.com

Key predicted properties would include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability predict how well the compound is absorbed from the gut into the bloodstream. researchgate.net

Distribution: Predictions of blood-brain barrier (BBB) penetration are critical for drugs targeting the central nervous system, while plasma protein binding (PPB) affects the amount of free drug available to act on its target. indexcopernicus.com

Metabolism: Models can predict whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family. nih.gov Inhibition of these enzymes can lead to adverse drug-drug interactions.

Excretion: Models can also predict if a compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which can actively remove drugs from cells and limit their efficacy. acs.orgresearchgate.net

These in silico predictions provide a comprehensive pharmacokinetic profile that helps guide the optimization of lead compounds. japsonline.comnih.gov

| ADME Property | Category | Predicted Value/Classification |

|---|---|---|

| Human Intestinal Absorption | Absorption | High (>90%) |

| Caco-2 Permeability | Absorption | Moderate |

| Blood-Brain Barrier (BBB) Permeation | Distribution | Likely to penetrate |

| P-glycoprotein Substrate | Excretion | No |

| CYP2D6 Inhibitor | Metabolism | Yes |

| CYP3A4 Inhibitor | Metabolism | No |

Future Research Directions and Therapeutic Prospects for 4 Methoxy 1h Indol 6 Amine

Development of Advanced Asymmetric Synthetic Methodologies

The synthesis of indole (B1671886) derivatives has been a central theme in organic chemistry for decades. For a compound like 4-Methoxy-1H-indol-6-amine, future research will likely focus on developing advanced asymmetric synthetic methods to produce chiral analogues. The introduction of chirality is a critical step in drug development, as different enantiomers of a molecule often exhibit distinct pharmacological and toxicological profiles.

Promising methodologies for creating chiral indole-based compounds include:

Catalytic Asymmetric Hydrogenation: This technique, particularly using chiral Brønsted acids or transition metal complexes, offers a metal-free and efficient route to produce optically active indolines from indole precursors. organic-chemistry.org This method is attractive as it often proceeds under mild conditions with high enantioselectivity. organic-chemistry.org

Organocatalysis: Chiral organocatalysts, such as bifunctional thioureas or chiral phosphoric acids, can be employed for various transformations, including Friedel-Crafts alkylations and dearomatization reactions. nih.govmdpi.com These catalysts provide a powerful platform for constructing complex chiral architectures from simple indole starting materials. nih.govmdpi.com

Enantioselective C-H Functionalization: Directing-group-assisted, transition-metal-catalyzed C-H activation is a state-of-the-art strategy for creating stereocenters with high atom economy. Applying this to the this compound scaffold could enable the synthesis of novel derivatives with precisely controlled stereochemistry.

These advanced synthetic approaches will be crucial for building libraries of chiral analogues of this compound, which are essential for detailed structure-activity relationship (SAR) studies and identifying potent, stereospecific drug candidates.

| Asymmetric Synthesis Strategy | Description | Potential Advantages |

| Catalytic Asymmetric Hydrogenation | Use of chiral catalysts (e.g., Brønsted acids) to deliver hydrogen stereoselectively to a prochiral indole precursor. organic-chemistry.org | High enantioselectivity, mild reaction conditions, metal-free options. organic-chemistry.org |

| Organocatalytic Reactions | Employment of small chiral organic molecules to catalyze enantioselective transformations like Michael additions or dearomatizations. nih.gov | Avoids metal contamination, often environmentally benign, broad substrate scope. |

| Enantioselective C-H Functionalization | Transition metal-catalyzed, directed activation of C-H bonds to install chiral substituents. | High atom economy, direct functionalization of the core structure. |

Exploration of Novel Biological Targets and Therapeutic Areas

The therapeutic potential of this compound is suggested by the diverse activities of structurally similar methoxy-indole compounds. Future research should focus on screening this compound and its derivatives against a range of biological targets to uncover novel therapeutic applications.

Potential Therapeutic Areas and Targets:

Oncology: Many indole-based molecules exhibit potent anticancer activity. eurekaselect.com

Epigenetic Modifiers: Derivatives could be designed to target enzymes like Enhancer of Zeste Homolog 2 (EZH2) or Bromodomain and Extra-Terminal (BET) proteins, which are implicated in various cancers, including lymphomas and solid tumors. nih.govmusechem.com

Tubulin Polymerization Inhibitors: The indole scaffold is present in compounds that inhibit tubulin polymerization, a validated anticancer strategy. acs.org

Neurodegenerative Diseases: The indole structure is a key pharmacophore for agents targeting neurodegenerative conditions. mdpi.com

Serotonin (B10506) (5-HT) Receptors: Methoxyindoles are known to interact with serotonin receptors, such as 5-HT₆, which are targets for cognitive enhancement in diseases like Alzheimer's. mdpi.com

Monoamine Oxidase (MAO) Inhibition: Indole analogs have been developed as selective inhibitors of MAO-B, an enzyme involved in the progression of Parkinson's disease. mdpi.com

Infectious Diseases: The indole ring is a privileged scaffold for developing antimicrobial agents. nih.gov Derivatives of this compound could be explored for activity against bacterial, fungal, or viral pathogens. mdpi.com

Inflammatory Diseases: Methoxy-indole structures have been investigated as modulators of inflammatory pathways, including the Aryl Hydrocarbon Receptor (AhR), suggesting potential applications in autoimmune and inflammatory conditions. nih.govresearchgate.net

| Potential Biological Target | Associated Therapeutic Area | Rationale Based on Related Compounds |

| EZH2 / BET Proteins | Oncology | Indole-based inhibitors of these epigenetic targets have shown preclinical efficacy. nih.govmusechem.com |

| Tubulin | Oncology | Indole-furanone compounds are potent tubulin polymerization inhibitors. acs.org |

| Serotonin Receptors (e.g., 5-HT₆) | Neurodegenerative Diseases | Methoxyindole derivatives are known antagonists of 5-HT₆ receptors. mdpi.com |

| Monoamine Oxidase (MAO) | Neurodegenerative Diseases | Indole analogs can selectively inhibit MAO-B. mdpi.com |

| Aryl Hydrocarbon Receptor (AhR) | Inflammatory Diseases | Methoxyindoles can act as both agonists and antagonists of AhR. nih.govresearchgate.net |

Strategies for Combination Therapies and Synergistic Effects

As the understanding of disease biology grows, combination therapies are becoming a standard approach, particularly in oncology. If derivatives of this compound are developed as inhibitors of targets like EZH2 or BET, a significant future research direction will be to explore their synergistic effects with other treatments.

Combination with Chemotherapy: Preclinical studies have shown that combining EZH2 inhibitors with conventional chemotherapy agents like cisplatin can enhance cytotoxic effects in lung, ovarian, and breast cancers. mdpi.com

Combination with Immunotherapy: Epigenetic modulators can alter the tumor microenvironment to make cancer cells more visible to the immune system. Combining EZH2 inhibitors with immunotherapies, such as CAR-T cells or bispecific antibodies, has demonstrated significantly improved survival in preclinical lymphoma models. medpath.com Similarly, combining BET inhibitors with checkpoint inhibitors like anti-CTLA-4 has shown increased anticancer responses. pnas.org

Dual Epigenetic Inhibition: Combining BET inhibitors with other epigenetic drugs, such as HDAC inhibitors, has shown synergistic effects in killing cutaneous T-cell lymphoma cells. nih.gov A similar strategy could be explored by pairing a this compound-based agent with other epigenetic modulators. nih.gov

These combination strategies aim to achieve greater efficacy, overcome drug resistance, and potentially allow for lower, less toxic doses of individual agents. onclive.com

Translational Research Avenues and Preclinical Development Initiatives

Translating a promising compound from the laboratory to the clinic requires a rigorous preclinical development program. For this compound and its future derivatives, this would involve a series of well-defined studies to establish a preliminary efficacy and safety profile.

Key Preclinical Development Steps:

In Vitro Profiling: Comprehensive screening against panels of cancer cell lines or relevant cellular models for neurological or inflammatory diseases to determine potency (IC₅₀/EC₅₀ values) and spectrum of activity.

Pharmacokinetic (ADME) Studies: Evaluation of the compound's Absorption, Distribution, Metabolism, and Excretion properties. This includes assessing metabolic stability in liver microsomes and determining oral bioavailability in animal models (e.g., rats).

In Vivo Efficacy Models: Testing the compound in relevant animal models of disease. For oncology, this would involve xenograft models where human tumor cells are implanted in immunocompromised mice to assess the compound's ability to inhibit tumor growth. aacrjournals.org

Pharmacodynamic (PD) Studies: Measuring the biological effect of the drug on its target in vivo. For an EZH2 inhibitor, this would involve measuring the levels of H3K27 methylation in tumor tissue after treatment to confirm target engagement. aacrjournals.org

Preliminary Toxicology: Initial studies to identify potential dose-limiting toxicities and establish a therapeutic window.

A successful preclinical program would provide the necessary data to support an Investigational New Drug (IND) application and the initiation of Phase I clinical trials.

Bioinspired Synthesis and Mimicry of Natural Product Analogs

Nature is a master chemist, producing an incredible diversity of complex indole alkaloids with potent biological activities. researchgate.net A compelling future direction is to use this compound as a building block in bioinspired synthetic strategies.

This approach involves mimicking the biosynthetic pathways that nature uses to construct complex molecules. anr.fr By using simplified, synthetically accessible building blocks like this compound, chemists can create novel analogs of intricate natural products. nih.gov

Potential applications include:

Simplified Alkaloid Analogs: Synthesizing simplified versions of complex monoterpene indole alkaloids. jst.go.jp This can lead to molecules that retain the biological activity of the natural product but are easier and more cost-effective to produce.

Scaffold for Diversity-Oriented Synthesis: Using the indole core to rapidly build libraries of diverse compounds through biomimetic cyclizations and rearrangements. escholarship.org This strategy can quickly generate novel chemical entities for high-throughput screening.

Informing Biosynthesis: The outcomes of chemical syntheses inspired by biosynthetic hypotheses can, in turn, provide insights into how these complex molecules are actually formed in nature. escholarship.org

This interplay between chemical synthesis and natural product biology offers a powerful engine for discovering next-generation therapeutics derived from the versatile indole scaffold.

Q & A

Basic: What are the common synthetic routes for preparing 4-Methoxy-1H-indol-6-amine, and what are the critical reaction conditions?

Answer:

Synthesis typically involves multi-step routes starting from indole derivatives. For example:

- Step 1: Functionalization of the indole core at the 4-position with a methoxy group via nucleophilic substitution or coupling reactions.

- Step 2: Introduction of the amine group at the 6-position using reductive amination or catalytic hydrogenation. Key reagents include Pd/C or Raney nickel for hydrogenation, and bases like NaH or K₂CO₃ to stabilize intermediates .

- Critical conditions: Reactions often require anhydrous solvents (e.g., DMF, THF), inert atmospheres (N₂/Ar), and controlled temperatures (0–80°C) to prevent side reactions .

Basic: How is the structural identity of this compound confirmed in synthetic workflows?

Answer:

Structural confirmation relies on:

- Spectroscopic techniques:

- ¹H/¹³C NMR: To verify methoxy (-OCH₃) and amine (-NH₂) group positions via characteristic shifts (e.g., methoxy at δ 3.7–3.9 ppm; aromatic protons at δ 6.5–7.5 ppm).

- HRMS (High-Resolution Mass Spectrometry): For molecular formula validation (expected: C₉H₁₀N₂O).

- X-ray crystallography (if crystalline): Resolves bond angles and spatial arrangement of substituents .